molecular formula C18H13NO4 B2442095 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid CAS No. 1165799-99-4

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

Cat. No. B2442095
CAS RN: 1165799-99-4
M. Wt: 307.305
InChI Key: ZWPULIGMKXOIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular weight of 279.3 . It is a solid substance with a melting point of 210°C .


Synthesis Analysis

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .


Molecular Structure Analysis

The dihedral angle between the plane of the carboxy group and the quinoline mean plane is 45.05°, and that between the toluene ring mean plane and the quinoline mean plane is 25.29° .


Chemical Reactions Analysis

The synthesis of this compound involves several steps including Doebner reaction, amidation, reduction, acylation, and amination .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 210°C . It has a molecular weight of 279.3 .

Scientific Research Applications

Antimicrobial Activity

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid and its derivatives exhibit notable antimicrobial properties. Derivatives such as 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (1-phenyl-ethylidene) hydrazide and others have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungal strains. This broad spectrum of activity highlights the potential of these compounds in developing new antimicrobial agents (Kumar & Kumar, 2021).

Synthesis of Metal Complexes

The synthesis of metal complexes involving 2-(4-methoxyphenyl)quinoline-4-carboxylic acid has been explored, resulting in new cadmium complexes. These complexes exhibit interesting fluorescent behavior and have demonstrated antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus. The unique properties of these complexes offer insights into their potential applications in the fields of photoluminescence and antimicrobial treatments (Lei et al., 2014).

Influence of Solvent and Temperature

The impact of solvent and temperature on the structural formation of metal-organic compounds based on quinoline derivatives has been studied. Different dimensional structures were obtained by varying these conditions, which in turn influenced the photoluminescent properties of the compounds. This adaptability in structural formation and properties under different conditions is crucial for tailoring materials for specific applications (Wang et al., 2012).

Molecular Structure Analysis

The molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been examined through single crystal X-ray diffraction and spectroscopic data. The correlation between the calculated molecular orbital energies and the electronic excitation transitions from the absorption spectra suggests their potential in photophysical applications (Fazal et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors . An HDAC3 selective inhibitor (D28) with potent in vitro anticancer activity was developed as a lead compound for the treatment of cancer .

properties

IUPAC Name

2-(4-methoxycarbonylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPULIGMKXOIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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